molecular formula C8H18Cl4Si2 B094594 1,6-Bis(dichloromethylsilyl)hexane CAS No. 18395-97-6

1,6-Bis(dichloromethylsilyl)hexane

Cat. No. B094594
CAS RN: 18395-97-6
M. Wt: 312.2 g/mol
InChI Key: NDFFILGCGJJGOS-UHFFFAOYSA-N
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Description

The compound 1,6-Bis(dichloromethylsilyl)hexane is not directly mentioned in the provided papers. However, the papers do discuss various organic compounds with hexane backbones and different functional groups, which can provide insight into the behavior of similar hexane-based compounds. For instance, the synthesis and properties of 1,6-bis(diphenylamino)-2,4-hexadiyne (THD) and its analogues are explored, which are compounds with a hexane backbone and specific substituents that affect their reactivity and polymerization . Additionally, substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes are synthesized and their structures analyzed, showing the influence of substituents on the molecular conformation and reactivity .

Synthesis Analysis

The synthesis of hexane-based compounds with various substituents is detailed in the papers. For example, the preparation of several analogues of THD involves specific synthetic routes that assess their thermal and photochemical solid-state polymerization reactivity . Similarly, the substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes are synthesized through bromination and a copper-catalyzed Grignard reaction, followed by a Hay coupling to yield the desired diynes . These methods highlight the importance of catalysts and controlled reactions in the synthesis of complex organic molecules.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of hexane-based compounds. The molecular structures of diynes with a hexane backbone are determined, revealing unusual conformations and coplanar orientations of substituents, which are crucial for their reactivity and polymerization behavior . The structure of cis-2,4-bis(trichloromethyl)-1,3,5-trioxane, although not a hexane derivative, provides an example of how substituents can influence the overall conformation of a molecule .

Chemical Reactions Analysis

The papers discuss the reactivity of hexane-based compounds in various chemical reactions. For instance, the topochemical polymerization of diacetylenes is influenced by the substituents on the hexane backbone, with some compounds showing measurable polymerization reactivity . Oxidation reactions are also mentioned, where diynes are converted to diones using cerium(IV) ammonium nitrate . These studies demonstrate the diverse reactivity of hexane derivatives depending on their chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexane-based compounds are influenced by their molecular structure and substituents. For example, the solubility of polymerized diacetylenes in organic solvents like chloroform and THF is discussed, which is a significant property for their practical application . The liquid crystalline properties of twin mesogenic compounds with a hexane backbone are studied, showing that the length of terminal alkoxy groups affects the formation of nematic or smectic phases . These properties are essential for understanding the potential applications of such compounds in materials science and technology.

Scientific Research Applications

  • Polymerization Reactivity : A study by Deschamps et al. (2010) investigated the thermal and photochemical solid-state polymerization reactivity of several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, highlighting the potential use of these compounds in polymerization reactions (Deschamps et al., 2010).

  • Dehydrogenation Reactions : Research by Clark (1977) examined the dehydrogenation of 1,6-bis(diphenylphosphino)hexane by rhodium(I) and iridium(I) complexes, providing insights into the chemical behavior and applications in organometallic chemistry (Clark, 1977).

  • Thermogravimetric and Pyrolytic Studies : Shimasaki et al. (1988) conducted thermogravimetric and pyrolytic studies of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane, offering valuable information on the thermal degradation of this compound (Shimasaki et al., 1988).

  • Catalytic Applications : Mizutani et al. (2003) explored the use of 1,6-bis(diphenylphosphino)hexane in a cobalt-catalyzed three-component coupling reaction, demonstrating its effectiveness as a catalyst in organic synthesis (Mizutani et al., 2003).

  • Material Porosity and Gelation : Loy et al. (2013) studied the influence of alkoxide group solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes derived from 1,6-bis(trialkoxysilyl)hexanes, shedding light on the material's properties and applications in material science (Loy et al., 2013).

Safety And Hazards

1,6-Bis(dichloromethylsilyl)hexane is classified as a risk due to its potential to cause burns . Safety measures include wearing suitable protective clothing and avoiding contact with skin and eyes . In case of contact, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

dichloro-[6-[dichloro(methyl)silyl]hexyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl4Si2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFFILGCGJJGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCCCC[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(dichloromethylsilyl)hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Clarke, FR Colley, SA Collins, LR Hutchings… - …, 2006 - ACS Publications
A series of hydrogenous and deuterated four-arm polystyrene stars with low polydispersity have been synthesized by anionic polymerization. Self-diffusion data have been obtained …
Number of citations: 47 pubs.acs.org
CH Adams, LR Hutchings, PG Klein… - …, 1996 - ACS Publications
Polybutadiene star polymers, of nominal functionality 3, 4, 8 and 12, all with arm lengths of approximately 30 000 g mol -1 , have been synthesized using chlorosilane coupling agents. …
Number of citations: 75 pubs.acs.org
T Saiki - Phosphorus, Sulfur, and Silicon and the Related …, 2008 - Taylor & Francis
Hydrosilylation of 1,5-hexadiene with chlorohydrosilanes catalyzed by homogeneous platinum catalyst to produce 5-hexenylchlorosilanes was studied. The presence of ether additives …
Number of citations: 3 www.tandfonline.com
FR Colley, SA Collins, RW Richards - Journal of Materials Chemistry, 2003 - pubs.rsc.org
A series of linear and four arm star polystyrene polymers have been synthesised by anionic polymerisation and using deuterated star polymers the tracer diffusion coefficients for …
Number of citations: 14 pubs.rsc.org
AK Tezel - 2005 - search.proquest.com
Polymer architecture has a significant effect on the material properties of polymer melts and solutions. These topological differences are important because they either prohibit or allow …
Number of citations: 3 search.proquest.com

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